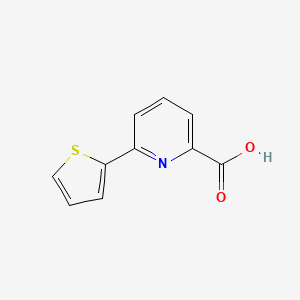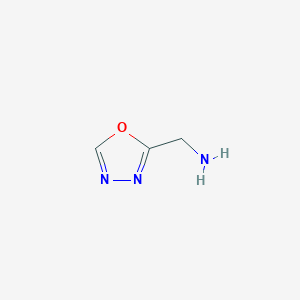
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₈N₂O₂. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 4-methylpiperazin-1-ylmethyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid typically involves the reaction of 4-methylpiperazine with a benzoic acid derivative. One common method is the condensation reaction between 4-methylpiperazine and 4-formylbenzoic acid, followed by oxidation to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The process includes the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
- Oxidized derivatives of the piperazine ring.
- Reduced forms of the benzoic acid group.
- Substituted products with various functional groups .
Scientific Research Applications
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to receptor sites, modulating their activity and leading to various biological effects. The benzoic acid moiety may also play a role in the compound’s overall activity by influencing its solubility and binding affinity .
Comparison with Similar Compounds
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: This compound is structurally similar but differs in the position of the piperazine substitution.
2-(4-Methylpiperazin-1-ylmethyl)benzaldehyde: This compound has an aldehyde group instead of a carboxyl group.
2-(4-Methylpiperazin-1-ylmethyl)benzonitrile: This compound contains a nitrile group instead of a carboxyl group
Uniqueness: 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is unique due to its specific combination of a piperazine ring and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13(16)17/h2-5H,6-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGAZCPGMRUCDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406375 |
Source


|
| Record name | 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514209-40-6 |
Source


|
| Record name | 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)
